molecular formula C12H11N5O B1677068 o6-Benzylguanine CAS No. 19916-73-5

o6-Benzylguanine

Cat. No.: B1677068
CAS No.: 19916-73-5
M. Wt: 241.25 g/mol
InChI Key: KRWMERLEINMZFT-UHFFFAOYSA-N
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Description

O6-Benzylguanine is a synthetic derivative of guanine, a purine nucleobase. It is primarily known for its role as an antineoplastic agent, which means it is used in the treatment of cancer. This compound functions by inhibiting the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair. This inhibition leads to the interruption of DNA repair mechanisms, making cancer cells more susceptible to damage by chemotherapeutic agents .

Mechanism of Action

Target of Action

O6-Benzylguanine (O6-BG) is a synthetic derivative of guanine . Its primary target is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT/AGT) . This enzyme plays a crucial role in the DNA repair mechanism by removing alkyl groups located on the O6-position of guanine from DNA, thereby restoring DNA integrity .

Mode of Action

This compound acts as a suicide inhibitor of MGMT/AGT . It functions as an AGT substrate, transferring its benzyl group to the AGT cysteine residue . This action irreversibly inactivates AGT, thereby preventing DNA repair .

Biochemical Pathways

The inactivation of AGT by this compound disrupts the normal DNA repair mechanism. This disruption leads to an accumulation of DNA damage, particularly in cancer cells that have a high rate of DNA replication . The accumulation of DNA damage triggers apoptosis, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is complex. After intravenous administration, it has a half-life of 1.6 hours, a clearance of 160 ml/hr/kg, and a volume of distribution of 405 ml/kg . It is rapidly metabolized in vivo to 8-oxo-O6-Benzylguanine, an equally potent AGT inactivator .

Result of Action

The primary result of this compound’s action is the induction of tumor cell apoptosis . By inhibiting the DNA repair mechanism, it increases the sensitivity of tumor cells to alkylating agents such as carmustine, lomustine, procarbazine, and temozolomide . This increased sensitivity can lead to enhanced antitumor activity.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation during handling . In the context of cancer treatment, the tumor microenvironment can also impact the effectiveness of this compound. Factors such as the presence of other drugs, the stage of the cancer, and the patient’s overall health status can all influence the compound’s action .

Biochemical Analysis

Biochemical Properties

It transfers its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating AGT and preventing DNA repair .

Cellular Effects

O6-Benzylguanine enhances the sensitivity of tumor cell lines and tumor xenografts to chloroethylnitrosoureas . It has been shown to increase the activity of nitrosourea, temozolomide, and cyclophosphamide in malignant glioma xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves the inactivation of the DNA repair protein AGT . This inactivation leads to significant enhancement in the cytotoxic effects of alkylating agents, such as carmustine (BCNU), dacarbazine, temozolomide, and streptozotocin .

Temporal Effects in Laboratory Settings

This compound has been shown to enhance the activity of nitrosourea, temozolomide, and cyclophosphamide in malignant glioma xenografts . The combination of cyclophosphamide plus BCNU plus this compound produces growth delays superior to combinations of cyclophosphamide with BCNU .

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce a growth delay of 38.6 days in human gastric adenocarcinoma xenograft when administered at a dose of 90 mg/kg .

Metabolic Pathways

This compound is rapidly metabolized in vivo to 8-oxoBG, which is also a potent AGT inactivator . This conversion is predicted to account for 50% of the parent drug .

Transport and Distribution

It is known that this compound is rapidly metabolized in vivo to 8-oxoBG .

Subcellular Localization

Given its role as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, it is likely to be found in the nucleus where DNA repair occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-Benzylguanine typically involves the benzylation of guanine. One common method includes the reaction of guanine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

O6-Benzylguanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogenating agents or nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Various substituted guanine derivatives.

    Oxidation: O6-benzyl-8-oxoguanine.

    Hydrolysis: Guanine and benzyl alcohol.

Scientific Research Applications

O6-Benzylguanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O6-Benzylguanine is unique in its potent and specific inhibition of O6-alkylguanine-DNA alkyltransferase. This makes it particularly effective in sensitizing tumor cells to alkylating agents, thereby enhancing the efficacy of chemotherapy. Its derivatives, while similar in structure, may have different pharmacokinetic properties and levels of efficacy in inhibiting the enzyme .

Properties

IUPAC Name

6-phenylmethoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMERLEINMZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173700
Record name O(6)-Benzylguanine
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Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500408
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19916-73-5
Record name 6-(Phenylmethoxy)-9H-purin-2-amine
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Record name O(6)-Benzylguanine
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Record name 6-O-benzylguanine
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Record name 6-(Phenylmethoxy)-1H-purin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of O6-Benzylguanine?

A1: this compound functions as a pseudosubstrate for AGT. Instead of repairing the naturally occurring O6-alkylguanine DNA lesion, AGT transfers the benzyl group from this compound to its active site cysteine residue (Cys145) [, , ]. This results in irreversible alkylation and inactivation of the AGT enzyme.

Q2: What are the downstream effects of AGT inactivation by this compound?

A2: Inactivation of AGT by this compound prevents the removal of O6-alkylguanine lesions from DNA. These lesions, typically induced by alkylating chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), persist and ultimately lead to increased DNA damage and cell death [, ].

Q3: Does the presence of DNA influence the interaction between this compound and AGT?

A3: Yes, DNA binding to AGT enhances its sensitivity to inactivation by this compound. DNA binding induces a conformational change in AGT that facilitates the reaction of this compound with the cysteine acceptor site [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C12H11N5O. It has a molecular weight of 241.25 g/mol.

Q5: Is there information available on the material compatibility of this compound?

A5: The provided research primarily focuses on biological interactions and does not extensively discuss material compatibility. Further investigations may be needed to assess compatibility with various materials.

Q6: What is known about the stability of this compound under various conditions?

A6: While specific stability data under different conditions is limited in the provided research, one study indicates that this compound is rapidly metabolized in vivo, primarily in the liver. It is converted to its major metabolite, O6-benzyl-7,8-dihydro-8-oxoguanine (O6-benzyl-8-oxoguanine), which also exhibits AGT-inhibitory activity [, ]. This suggests a need for appropriate formulation strategies to enhance its stability and bioavailability.

Q7: How do structural modifications of this compound affect its activity?

A7: Numerous studies have explored the structure-activity relationship of this compound and its analogues.

Q8: Have any this compound resistant AGT mutants been identified?

A8: Yes, several mutations in the AGT gene have been identified that confer resistance to this compound, notably P140A, G156A, and P140K. These mutations reduce the sensitivity of AGT to inactivation, likely due to steric hindrance at the active site [, , , ].

Q9: What is the metabolic fate of this compound in vivo?

A9: this compound is rapidly metabolized, mainly in the liver, to several metabolites, including O6-benzyl-8-oxoguanine, N2-acetyl-O6-benzylguanine, and N2-acetyl-O6-benzyl-7,8-dihydro-8-oxoguanine [, ].

Q10: How does the pharmacokinetic profile of this compound compare to its analogues?

A10: While the plasma clearances of several 8-substituted this compound analogues were similar, their half-lives varied significantly. Notably, O6-benzyl-8-oxoguanine, a metabolite of this compound, exhibited a much longer half-life, contributing to a larger area under the curve compared to the parent compound [].

Q11: Does this compound effectively cross the blood-brain barrier?

A11: this compound exhibits limited penetration into the cerebrospinal fluid (CSF) with a CSF penetration percentage of 3.2% in a nonhuman primate model [].

Q12: Has this compound been shown to enhance the efficacy of alkylating agents in preclinical models?

A12: Yes, numerous studies have demonstrated that pretreatment with this compound significantly enhances the in vitro and in vivo antitumor activity of alkylating agents, such as BCNU and temozolomide, in a variety of human tumor cell lines and xenograft models [, , , , ].

Q13: What are the potential toxicities associated with this compound treatment?

A13: While this compound alone shows minimal toxicity, its combination with BCNU can lead to enhanced myelosuppression in animal models. This highlights the need for strategies to protect hematopoietic stem cells during treatment [, , ]. Additionally, long-term studies in mice suggest a potential for enhanced pulmonary toxicity with the combination of this compound and BCNU [].

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A14: One strategy to potentially achieve tumor-selective alkyltransferase inactivation involves utilizing the folate receptor pathway. O4-Benzylfolic acid, a potent pteridine-based AGT inactivator, demonstrated enhanced cytotoxicity when combined with BCNU in cell lines expressing high levels of the alpha-folate receptor [].

Q15: Are there biomarkers to predict the efficacy of this compound treatment?

A15: The level of AGT expression in tumors is a strong predictor of response to this compound and alkylating agent combination therapy. Tumors with high AGT activity are more likely to exhibit resistance to alkylating agents, and depletion of AGT by this compound can increase their sensitivity to these agents [, ].

Q16: What analytical methods are used to quantify this compound and its metabolites?

A16: Several studies employed reverse-phase high-performance liquid chromatography (HPLC) assays to quantify this compound and its metabolites in various biological matrices, including plasma and CSF [].

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